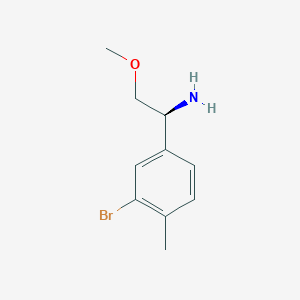
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to an ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine typically involves the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.
Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce a methoxy group at the 2-position.
Amination: Finally, the compound undergoes amination to attach the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination, methoxylation, and amination reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methylaniline: Shares a similar brominated and methylated phenyl structure.
(S)-(3-Bromo-4-methylphenyl)(cyclopropyl)methanamine: Contains a cyclopropyl group instead of a methoxy group.
3-Bromo-4-methylbenzoic acid: Has a carboxylic acid group instead of an ethanamine group.
Uniqueness
(S)-1-(3-Bromo-4-methylphenyl)-2-methoxyethanamine is unique due to the presence of both a methoxy group and an ethanamine group, which confer distinct chemical and biological properties compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H14BrNO |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromo-4-methylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14BrNO/c1-7-3-4-8(5-9(7)11)10(12)6-13-2/h3-5,10H,6,12H2,1-2H3/t10-/m1/s1 |
Clave InChI |
UNQGAYASZLQYIF-SNVBAGLBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@@H](COC)N)Br |
SMILES canónico |
CC1=C(C=C(C=C1)C(COC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















